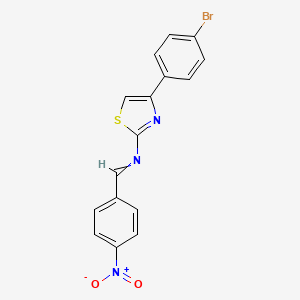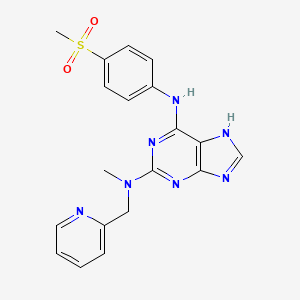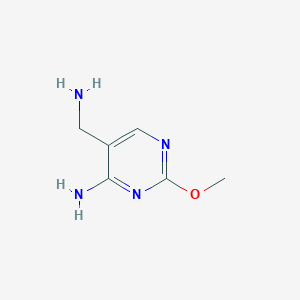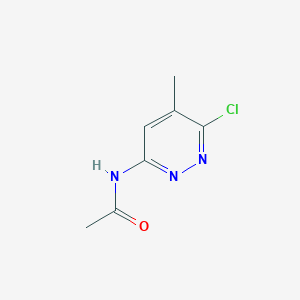
N-(6-chloro-5-methylpyridazin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloro-5-methylpyridazin-3-yl)acetamide is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol . This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom and a methyl group, as well as an acetamide functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-5-methylpyridazin-3-yl)acetamide typically involves the reaction of 6-chloro-5-methylpyridazine with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-chloro-5-methylpyridazin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: Oxidation can lead to the formation of N-oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Substitution: Formation of N-(6-amino-5-methylpyridazin-3-yl)acetamide.
Reduction: Formation of N-(6-chloro-5-methylpyridazin-3-yl)ethylamine.
Oxidation: Formation of this compound N-oxide.
Wissenschaftliche Forschungsanwendungen
N-(6-chloro-5-methylpyridazin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of N-(6-chloro-5-methylpyridazin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6-chloro-3-pyridazinyl)acetamide
- N-(5-methylpyridazin-3-yl)acetamide
- N-(6-chloro-5-methylpyridazin-3-yl)propionamide
Uniqueness
N-(6-chloro-5-methylpyridazin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C7H8ClN3O |
|---|---|
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
N-(6-chloro-5-methylpyridazin-3-yl)acetamide |
InChI |
InChI=1S/C7H8ClN3O/c1-4-3-6(9-5(2)12)10-11-7(4)8/h3H,1-2H3,(H,9,10,12) |
InChI-Schlüssel |
VBBRLWRHGXSWKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NN=C1Cl)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Aminobenzo[b]thiophene-2-carbaldehyde](/img/structure/B15053886.png)
![Methyl 4-chloro-5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B15053900.png)

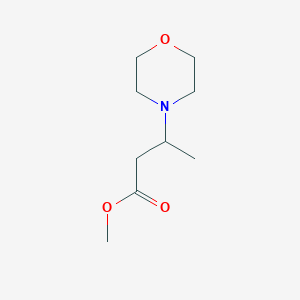
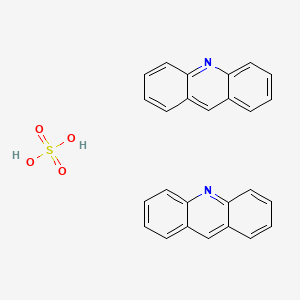
![N'-(4-(tert-Butyl)benzylidene)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B15053919.png)
![4-(4-Oxo-2H-benzo[e][1,3]oxazin-3(4H)-yl)butanoic acid](/img/structure/B15053920.png)
![4-(Thiophen-2-yl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B15053927.png)
